molecular formula C16H30OSi2 B12598463 Triethyl{phenyl[(trimethylsilyl)oxy]methyl}silane CAS No. 648428-52-8

Triethyl{phenyl[(trimethylsilyl)oxy]methyl}silane

Cat. No.: B12598463
CAS No.: 648428-52-8
M. Wt: 294.58 g/mol
InChI Key: HDSHOGLPMKDNID-UHFFFAOYSA-N
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Description

Triethyl{phenyl[(trimethylsilyl)oxy]methyl}silane is a hybrid organosilicon compound featuring a triethylsilyl (TES) group bonded to a methylene bridge that connects a phenyl ring and a trimethylsilyloxy (TMS-O-) moiety. This structure combines steric bulk from the triethylsilyl group, electronic modulation from the phenyl ring, and the hydrolytic stability of the TMS-O- group. Its applications span synthetic chemistry, particularly in silylation, hydrosilylation, and as a protecting group in complex molecule synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl{phenyl[(trimethylsilyl)oxy]methyl}silane typically involves the reaction of phenylsilane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the silyl groups. The general reaction can be represented as follows:

[ \text{PhSiH}_3 + \text{ClSiMe}_3 \rightarrow \text{PhSi(O-SiMe}_3\text{)H}_2 + \text{HCl} ]

Industrial production methods often involve similar reaction conditions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed cross-coupling reactions , such as the Hiyama coupling, to form carbon-carbon bonds.

Mechanism :

  • Activation of the silicon-carbon bond via palladium or nickel catalysts.

  • Transmetalation with aryl/alkenyl halides .

Example Reaction :

Substrate Catalyst Conditions Product Yield
Aryl bromidePd(PPh₃)₄THF, 80°C, 12hBiaryl derivative75–85%

Key Findings :

  • High regioselectivity observed in couplings with electron-deficient aryl halides .

  • Compatibility with green solvents (e.g., ethanol) enhances sustainability .

Oxidation and Reduction Reactions

The silicon-bound methyl groups undergo selective transformations under controlled conditions.

Oxidation:

  • Reagents : Ozone, hydrogen peroxide, or mCPBA.

  • Products : Silanols or siloxanes .

Reagent Conditions Product
H₂O₂, AcOH25°C, 6hPhenylsilanol derivative

Reduction:

  • Reagents : LiAlH₄ or DIBAL-H.

  • Products : Secondary alcohols or alkanes .

Key Findings :

  • Oxidation pathways are sensitive to steric hindrance from the triethyl group .

Substitution Reactions

The silyl ether group can be replaced by nucleophiles (e.g., halides, organometallics).

Example :

Nucleophile Reagents Product Yield
Grignard reagentRMgX, THF, 0°C→rtAlkyl/aryl-substituted silane60–70%

Radical-Mediated Transformations

Photoredox catalysis enables sulfonylation and other radical processes.

Example :

Substrate Catalyst Conditions Product Yield
Diaryliodonium saltRu(bpy)₃²⁺Visible light, DMFβ-Keto sulfone61%

Key Findings :

  • Radical trapping experiments (e.g., TEMPO) confirm intermediate formation .

Scientific Research Applications

Silicone Manufacturing

One of the primary applications of triethyl{phenyl[(trimethylsilyl)oxy]methyl}silane is in the production of silicone materials. It serves as a precursor for synthesizing silicone polymers, which are widely used in industries ranging from automotive to healthcare. The compound's ability to enhance the mechanical properties and thermal stability of silicone products makes it a valuable additive in this sector.

Polymer Modification

This compound is utilized as a coupling agent in polymer blends and composites. It improves compatibility between different materials, enhancing the mechanical strength and durability of the final products. Studies have shown that incorporating this silane into polymer matrices can significantly increase tensile strength and impact resistance, making it ideal for applications in packaging, coatings, and construction materials.

Silylation Reactions

In organic synthesis, this compound acts as an electrophilic silylating agent. Its trimethylsilyloxy group allows for efficient silylation of nucleophiles, facilitating the formation of silyl ethers and other derivatives. This property is particularly useful in the derivatization of alcohols, phenols, and carboxylic acids, enhancing their volatility for analysis via gas chromatography or mass spectrometry .

Catalysis

Research indicates that this compound can be employed in catalytic processes, particularly in reactions involving nucleophiles and electrophiles. Its unique structure allows it to stabilize transition states during chemical reactions, improving reaction rates and yields. For example, it has been shown to effectively catalyze reactions involving allylic silanes with various electrophiles .

Surface Modification

The compound is also applied in surface treatment processes to enhance the hydrophobicity and chemical resistance of substrates such as glass, metals, and ceramics. By forming a siloxane layer on surfaces, it can significantly reduce surface energy, making materials more resistant to moisture and chemical attack . This property is beneficial in applications such as coatings for electronic components and protective barriers for construction materials.

Case Study 1: Silicone Elastomers

In a study examining the incorporation of this compound into silicone elastomers, researchers found that adding this silane improved the mechanical properties of the elastomer significantly compared to control samples without silane additives. The tensile strength increased by 30%, demonstrating its effectiveness as a reinforcing agent.

Case Study 2: Polymer Composites

A research project focused on modifying polycarbonate blends with this compound showed enhanced impact resistance and thermal stability. The modified composites exhibited a 25% increase in impact strength compared to unmodified blends, indicating that this silane plays a crucial role in improving material performance.

Case Study 3: Silylation Efficiency

An investigation into the efficiency of this compound as a silylating agent revealed that it outperformed traditional silylating agents in terms of reaction speed and yield when applied to various alcohols and phenols. The study reported an average yield improvement of 15% over conventional methods .

Mechanism of Action

The mechanism by which Triethyl{phenyl[(trimethylsilyl)oxy]methyl}silane exerts its effects is primarily through its ability to form stable bonds with other molecules. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites on the molecule. The phenyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Structural Analogues with Silyl Ether Functionality

Trimethyl(2-phenylethoxy)silane ()

  • Structure : PhCH2CH2OSiMe3
  • Key Differences : Lacks the methylene bridge and triethylsilyl group present in the target compound.
  • Reactivity : The absence of the TES group reduces steric hindrance, making it more reactive in nucleophilic substitutions but less stable under acidic conditions compared to the target compound .

Triethyl(phenoxy)silane ()

  • Structure : PhOSiEt3
  • Key Differences : Simpler aryloxy structure without the TMS-O-CH2- moiety.
  • Applications: Primarily used as a silylating agent for alcohols and phenols. The target compound’s additional TMS-O-CH2- group enhances its utility in multi-step syntheses requiring sequential protection/deprotection .

Silane, trimethyl (phenylmethoxy) ()

  • Structure : PhCH2OSiMe3
  • Key Differences : Benzyloxy group instead of the TMS-O-CH2-Ph- chain.
  • Stability : The benzyloxy group offers moderate stability, while the TMS-O- group in the target compound provides superior resistance to hydrolysis .

Compounds with Multiple Silyl Groups

Triethyl(2-((trimethylsilyl)methyl)hept-1-en-4-yloxy)silane ()

  • Structure : Combines TES and TMS groups on a branched alkenyl chain.
  • Reactivity : The dual silyl groups introduce steric effects that slow reaction kinetics in hydrosilylation compared to the target compound’s aryl-substituted system .

Tris(trimethylsilyl)silane ()

  • Structure : (Me3Si)3SiH
  • Applications : A potent reducing agent in radical reactions. Unlike the target compound, it lacks an aryl group, limiting its use in aromatic systems. However, its high Si-H bond strength enables efficient hydrogen-atom transfer .

Silyl-Protected Intermediates

(Z)-1-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)-2,2,2-trifluoro-N-(trimethylsilyl)ethan-1-imine ()

  • Structure : Features a tert-butyldimethylsilyl (TBS) group and TMS-imine.
  • Stability : The TBS group offers higher hydrolytic stability than TES, but its bulkiness can hinder reactions. The target compound’s TES group balances stability and reactivity .

3-Hydroxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate ()

  • Structure : Combines TMS and triflate groups.
  • Reactivity : The triflate group enhances leaving-group ability, making it useful in cross-coupling reactions. The target compound’s TES group provides complementary steric protection .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Key Functional Groups Stability (Hydrolysis)
Triethyl{phenyl[(trimethylsilyl)oxy]methyl}silane C16H30O2Si2 310.58 g/mol TES, TMS-O-, Phenyl Moderate
Trimethyl(2-phenylethoxy)silane C11H18OSi 194.35 g/mol TMS-O-, Phenethyl Low
Triethyl(phenoxy)silane C12H20OSi 208.37 g/mol TES, Phenoxy Moderate
Tris(trimethylsilyl)silane C9H27Si4 247.68 g/mol Three TMS groups, Si-H High

Table 2: Reactivity in Hydrosilylation ()

Silane Used Reaction Rate (25°C) Diastereoselectivity (cis:trans)
This compound Moderate 1:1.2 (Temp-dependent)
EtMe2SiH Fast 1:1.5 (ΔΔH‡ = -2.5 kcal/mol)
(Me3Si)3SiH Very Fast Not applicable (radical pathway)

Research Findings

  • Steric Effects : The triethylsilyl group in the target compound provides greater steric shielding than TMS, reducing unwanted side reactions in crowded environments .
  • Electronic Modulation : The phenyl group enhances electron withdrawal, stabilizing intermediates in nucleophilic aromatic substitutions .
  • Synthetic Utility : The compound’s dual silyl groups enable sequential functionalization, as seen in the synthesis of complex terpenes () and diazirine probes ().

Biological Activity

Introduction

Triethyl{phenyl[(trimethylsilyl)oxy]methyl}silane is a silane compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and antioxidant activities. The data presented here is derived from various studies and analyses, including case studies and experimental findings.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Molecular Formula : C14_{14}H26_{26}O1_{1}Si2_{2}
  • Molecular Weight : 250.47 g/mol

The compound contains a phenyl group, trimethylsilyl ether functionalities, and ethyl groups, which may contribute to its reactivity and interactions in biological systems.

Antimicrobial Activity

Recent studies have indicated that silane compounds exhibit significant antimicrobial properties. For instance, in a study analyzing various silanes, it was found that compounds similar to this compound demonstrated effective inhibition against a range of bacterial strains:

Compound Bacterial Strains Tested Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that this compound may be a candidate for further development in antimicrobial therapies .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. For example, in a cell line study assessing the cytotoxic effects of silanes on cancer cells:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • Findings : The compound exhibited dose-dependent cytotoxicity with IC50_{50} values of approximately 20 µM for HeLa cells and 25 µM for MCF-7 cells.

These findings indicate that the compound may induce apoptosis in cancer cells, warranting further investigation into its mechanisms of action .

Antioxidant Activity

Antioxidant activity is another important aspect of the biological profile of this compound. In assays measuring the ability to scavenge free radicals, the compound showed promising results:

  • DPPH Radical Scavenging Activity : The compound demonstrated an IC50_{50} value of 50 µg/mL, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid.

This suggests that it may help mitigate oxidative stress in biological systems .

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a formulation containing this compound was tested against skin infections caused by antibiotic-resistant bacteria. The study reported a significant reduction in bacterial load after treatment with the formulation over a two-week period.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted using human cancer cell lines treated with varying concentrations of this compound. The results indicated that not only did the compound reduce cell viability significantly but also induced morphological changes consistent with apoptosis.

Q & A

Q. Basic: What safety protocols are critical when handling Triethyl{phenyl[(trimethylsilyl)oxy]methyl}silane in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use NIOSH/EN 166-certified safety glasses and face shields to prevent eye exposure. Wear nitrile or neoprene gloves inspected for integrity before use, and avoid skin contact by following proper glove removal techniques .
  • Ventilation and Containment: Conduct experiments in a fume hood to minimize inhalation risks. Use chemical-resistant suits and ensure workspace ventilation meets OSHA standards .
  • Waste Disposal: Segregate contaminated materials (e.g., gloves, solvents) and dispose via certified hazardous waste handlers to comply with environmental regulations .

Q. Basic: What spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

  • GC-MS: Ideal for detecting silane derivatives in complex mixtures. For example, trimethylsilyl ethers exhibit distinct retention times (e.g., RT 16.04 minutes in ethyl acetate extracts) and fragmentation patterns for structural confirmation .
  • NMR Spectroscopy: 29^{29}Si NMR is critical for identifying silicon environments, while 1^{1}H and 13^{13}C NMR resolve phenyl and alkyl substituents. Compare chemical shifts with databases (e.g., NIST Chemistry WebBook) for validation .
  • FT-IR: Monitor Si-O-C (~1100 cm1^{-1}) and Si-C (~1250 cm1^{-1}) stretching vibrations to confirm functional groups .

Q. Advanced: How can synthetic routes to this compound be optimized for scalability and purity?

Methodological Answer:

  • Reagent Selection: Use tris(trimethylsilyl)silane (TTMSS) as a radical mediator in oxygen-sensitive reactions. AIBN initiates homolytic cleavage under inert atmospheres (argon/nitrogen) to minimize side reactions .
  • Solvent and Conditions: THF or dichloromethane at 0–25°C prevents premature decomposition. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and quench with aqueous NaHCO3_3 to isolate the product .
  • Purification: Column chromatography (silica gel, gradient elution) removes unreacted silyl ethers. Distillation under reduced pressure (e.g., 85–90°C at 12 mmHg) enhances purity .

Q. Advanced: How do researchers resolve contradictions in stability data for silyl ether derivatives like this compound?

Methodological Answer:

  • Condition-Specific Testing: Conduct accelerated stability studies under varying pH, humidity, and temperature. For example, hydrolytic stability in buffered solutions (pH 4–9) at 40°C reveals degradation thresholds .
  • Comparative Analysis: Cross-reference decomposition products (e.g., silanols via GC-MS) with literature. Discrepancies may arise from trace moisture in solvents; use molecular sieves or anhydrous conditions to mitigate .
  • Computational Modeling: Apply DFT calculations (e.g., Gaussian 09) to predict Si-O bond dissociation energies and identify reactive intermediates under specific conditions .

Q. Advanced: What mechanistic insights guide the use of this compound in radical-mediated reactions?

Methodological Answer:

  • Radical Chain Propagation: The compound acts as a hydrogen donor in Stork enolate reactions. Mechanistic studies (EPR spectroscopy) confirm TTMSS-generated radicals abstract hydrogen, forming stabilized silyl ether intermediates .
  • Steric and Electronic Effects: The phenyl(trimethylsilyl)oxy group enhances radical stability through resonance and steric shielding. Kinetic studies (UV-Vis monitoring) reveal rate constants dependent on substituent electronegativity .
  • Side Reactions: Competing pathways (e.g., β-scission) are minimized by maintaining low temperatures (<40°C) and using excess initiator (AIBN) .

Q. Basic: What are the primary applications of this compound in materials science?

Methodological Answer:

  • Surface Functionalization: Used to modify silica nanoparticles via silanization, enhancing hydrophobicity. Characterize monolayer formation using contact angle measurements and XPS .
  • Polymer Additives: Acts as a crosslinker in silicone resins. Monitor curing kinetics via rheometry and FT-IR to optimize mechanical properties .

Q. Advanced: How can researchers mitigate challenges in detecting this compound degradation products?

Methodological Answer:

  • Derivatization: Convert silanols to trimethylsilyl ethers using BSTFA for enhanced GC-MS sensitivity. Compare retention indices with NIST databases .
  • LC-MS/MS: Use reverse-phase C18 columns with APCI ionization to detect low-abundance degradation products (LOD ~0.1 ppm) .
  • Isotopic Labeling: Synthesize 18^{18}O-labeled analogs to track hydrolysis pathways via mass shifts in HRMS spectra .

Properties

CAS No.

648428-52-8

Molecular Formula

C16H30OSi2

Molecular Weight

294.58 g/mol

IUPAC Name

triethyl-[phenyl(trimethylsilyloxy)methyl]silane

InChI

InChI=1S/C16H30OSi2/c1-7-19(8-2,9-3)16(17-18(4,5)6)15-13-11-10-12-14-15/h10-14,16H,7-9H2,1-6H3

InChI Key

HDSHOGLPMKDNID-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C(C1=CC=CC=C1)O[Si](C)(C)C

Origin of Product

United States

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